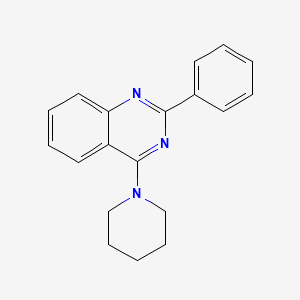

2-Phenyl-4-(piperidin-1-yl)quinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-4-piperidin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-20-17-12-6-5-11-16(17)19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKFBMSBIHMNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332071-25-7 | |

| Record name | 2-PHENYL-4-(1-PIPERIDINYL)QUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-Phenyl-4-(piperidin-1-yl)quinazoline

A retrosynthetic analysis of 2-Phenyl-4-(piperidin-1-yl)quinazoline identifies two primary bond disconnections that simplify the structure into more readily available starting materials. The most logical initial disconnection is the C4-N bond of the quinazoline (B50416) ring, which links the heterocyclic core to the piperidine (B6355638) moiety. This bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction. This step leads to two key precursors: a 2-phenylquinazoline (B3120039) scaffold activated at the C4 position, typically 4-chloro-2-phenylquinazoline (B1330423), and piperidine.

Further deconstruction of the 4-chloro-2-phenylquinazoline intermediate points towards its synthesis from 2-phenylquinazolin-4(3H)-one. This transformation is a standard method involving chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The 2-phenylquinazolin-4(3H)-one core can be disconnected through the Niementowski quinazolinone synthesis or related cyclization strategies. This retrosynthetic step breaks the N1-C2 and N3-C4 bonds of the pyrimidine (B1678525) ring portion, leading back to fundamental building blocks such as anthranilic acid (or its derivatives like 2-aminobenzamide) and a source for the C2-phenyl group, such as benzaldehyde (B42025) or benzoyl chloride. This systematic deconstruction provides a clear and logical pathway for the forward synthesis of the target molecule from simple, commercially available precursors.

Classical and Contemporary Approaches for Quinazoline Core Synthesis

The synthesis of the quinazoline scaffold is a well-established area of heterocyclic chemistry, with numerous methods developed over the years. These range from classical condensation reactions to modern transition-metal-catalyzed approaches. nih.gov

Cyclization Reactions

Classical synthesis of the quinazoline core heavily relies on cyclization reactions. A prominent method involves the condensation of 2-aminobenzamides with aldehydes or ketones, often catalyzed by acids or bases, followed by an oxidation step to yield the aromatic quinazoline ring. researchgate.net For instance, the reaction of 2-aminobenzamide (B116534) with benzaldehyde first forms a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is then oxidized to the corresponding quinazolinone. researchgate.net

Another widely used approach is the reaction of anthranilic acid derivatives with amides or nitriles. The Niementowski reaction, for example, involves heating anthranilic acid with formamide (B127407) or other amides to produce quinazolinones. evitachem.com Transition-metal-free methods have also been developed, such as the cesium carbonate-promoted SNAr reaction of ortho-fluorobenzamides with amides, which proceeds through an intramolecular cyclization to form the quinazolin-4-one ring. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Strategies

Contemporary synthetic chemistry has introduced powerful palladium-catalyzed methods for constructing the quinazoline skeleton. researchgate.net These strategies often offer higher efficiency, milder reaction conditions, and broader functional group tolerance compared to classical methods. Palladium-catalyzed cascade or domino reactions have been developed that allow for the rapid assembly of the quinazoline core from simple starting materials. rsc.orgrsc.org For example, a palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines has been reported for the efficient synthesis of fused quinazolines. rsc.orgrsc.org

Suzuki cross-coupling reactions, a cornerstone of modern organic synthesis, have also been employed. mdpi.com These reactions can be used to construct the C-C bonds necessary for the quinazoline framework or to functionalize a pre-existing quinazoline core. The catalytic cycle typically involves oxidative addition of an organic halide to the Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the final product and regenerate the catalyst. mdpi.com

Specific Synthetic Routes to 2-Phenyl-4-(piperidin-1-yl)quinazoline

The most direct and commonly employed route for the synthesis of 2-Phenyl-4-(piperidin-1-yl)quinazoline involves a multi-step sequence starting from anthranilic acid or its derivatives. A general and effective pathway is the synthesis of the 2-phenylquinazolin-4(3H)-one intermediate, followed by chlorination and subsequent nucleophilic substitution with piperidine. nih.govekb.eg

A typical procedure begins with the cyclization of 2-aminobenzamide with benzaldehyde to form 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, which is then oxidized to 2-phenylquinazolin-4(3H)-one. This intermediate is subsequently treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-diethylaniline, to yield the crucial 4-chloro-2-phenylquinazoline. nih.gov The final step involves the SNAr reaction of this chloro-intermediate with piperidine, which acts as the nucleophile, to afford the target compound, 2-Phenyl-4-(piperidin-1-yl)quinazoline. nih.gov

Optimization of Reaction Conditions

The efficiency of quinazoline synthesis is highly dependent on the reaction conditions. Optimization studies are crucial for maximizing yields and minimizing side products. Key parameters that are often varied include the choice of catalyst, solvent, base, and reaction temperature. researchgate.net

For palladium-catalyzed reactions, the selection of the palladium source (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) and the appropriate ligand is critical. rsc.orgmdpi.com The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent system (e.g., DMF, Toluene/H₂O, DMSO) also play a significant role in the reaction outcome. nih.govrsc.orgmdpi.com Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some cases.

The table below illustrates a typical optimization process for a Suzuki cross-coupling reaction used in the synthesis of quinazoline derivatives, demonstrating the impact of varying reaction parameters. mdpi.com

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 110 | 65 |

| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 110 | 85 |

| 3 | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 72 |

| 4 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 91 |

| 5 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O with PTC | 115 | 95 |

PTC: Phase-Transfer Catalyst (e.g., Bu₄NBr). Data is representative of typical optimization studies for related compounds. mdpi.com

Evaluation of Synthetic Efficiency and Yields

The table below summarizes the yields for a common synthetic pathway to 2,4-disubstituted quinazolines, analogous to the synthesis of the title compound.

| Step | Reaction | Typical Yield (%) | Reference |

|---|---|---|---|

| 1 | Quinazolinone formation from 2-aminobenzamide | 60-80 | researchgate.net |

| 2 | Chlorination of quinazolinone to 4-chloroquinazoline (B184009) | 61-90 | nih.gov |

| 3 | SNAr of 4-chloroquinazoline with an amine (e.g., piperidine) | 73-95 | nih.gov |

Derivatization and Functionalization Strategies for 2-Phenyl-4-(piperidin-1-yl)quinazoline Analogues

The structural versatility of the 2-Phenyl-4-(piperidin-1-yl)quinazoline scaffold allows for extensive derivatization, enabling the fine-tuning of its physicochemical and biological properties. Key strategies focus on the modification of the phenyl group at the 2-position and the piperidine ring at the 4-position.

Modifications at the Phenyl Moiety

The phenyl ring at the C-2 position of the quinazoline core is a prime site for introducing structural diversity. Various substituents can be incorporated onto this ring to modulate the electronic and steric characteristics of the molecule. Common modifications include the introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) and alkyl groups, or electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br).

These modifications are typically achieved by employing appropriately substituted benzonitriles, benzaldehydes, or benzoyl chlorides as starting materials in the quinazoline ring synthesis. For instance, the reaction of a substituted 2-aminobenzonitrile (B23959) with a Grignard reagent followed by cyclization can yield 2-arylquinazolines with diverse functionalities on the phenyl ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also offer a powerful tool for the late-stage functionalization of a pre-formed 2-(halophenyl)-4-(piperidin-1-yl)quinazoline, allowing for the introduction of a wide range of aryl and heteroaryl groups.

| Modification Strategy | Reagents and Conditions | Resulting Substituents | Reference |

| From Substituted Precursors | Substituted benzonitriles, benzaldehydes, or benzamides in cyclization reactions. | -OCH3, -Cl, -NO2, etc. | nih.gov |

| Suzuki-Miyaura Coupling | 2-(Halophenyl)quinazoline, boronic acid, Pd catalyst, base. | Aryl, Heteroaryl groups. | chim.it |

| C-H Arylation | 2-Phenylquinazoline, arylating agent, Pd or Rh catalyst. | Aryl groups at ortho position. | chim.it |

Transformations Involving the Piperidine Ring

The piperidine moiety at the C-4 position is another key handle for chemical modification. The reactivity of the piperidine ring itself allows for various transformations. For instance, if the piperidine ring bears a functional group, such as a hydroxyl or an amino group, these can be further elaborated.

A common synthetic route to introduce the piperidine moiety is through nucleophilic aromatic substitution (SNAr) on a 4-chloro-2-phenylquinazoline precursor. nih.gov The regioselectivity of this reaction is well-established, with the C-4 position being significantly more reactive towards nucleophilic attack than the C-2 position. nih.gov Once installed, transformations on the piperidine ring can be explored. For example, if a piperidin-4-one is used in the initial SNAr reaction, the ketone functionality can be subsequently converted to other groups through reactions like reduction, reductive amination, or Wittig olefination.

| Transformation | Reagents and Conditions | Functional Group Introduced/Modified | General Reference |

| Nucleophilic Aromatic Substitution | 4-Chloro-2-phenylquinazoline, substituted piperidine, base. | Substituted piperidine moiety. | nih.gov |

| Ketone Reduction | NaBH4, MeOH | Hydroxyl group. | umich.edu |

| Reductive Amination | Amine, NaBH(OAc)3 | Amino group. | umich.edu |

Substituent Effects on Reaction Mechanisms

The nature and position of substituents on both the quinazoline core and the appended phenyl and piperidine rings can significantly influence the course and efficiency of synthetic transformations. Electron-donating groups on the 2-aminobenzonitrile starting material can facilitate the initial cyclization step in many quinazoline syntheses. Conversely, electron-withdrawing groups on the phenyl ring at the 2-position can enhance the electrophilicity of the quinazoline ring system, potentially influencing subsequent nucleophilic attack.

In the context of nucleophilic aromatic substitution at the C-4 position, electron-withdrawing groups on the quinazoline ring generally accelerate the reaction by stabilizing the Meisenheimer intermediate. The nucleophilicity of the incoming piperidine derivative is also a critical factor. Steric hindrance, both on the quinazoline substrate and the piperidine nucleophile, can also play a significant role in determining the reaction rate and yield. For instance, bulky substituents near the reaction center can impede the approach of the nucleophile.

Green Chemistry Principles in Quinazoline Synthesis

In recent years, the development of environmentally benign synthetic methods has become a major focus in chemical research. The principles of green chemistry, such as the use of safer solvents, energy efficiency, and catalysis, are increasingly being applied to the synthesis of quinazoline derivatives.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions are typically carried out by heating a mixture of the solid reactants, sometimes with the aid of a catalytic amount of a solid support or catalyst.

For the synthesis of 2,4-disubstituted quinazolines, solvent-free methods have been developed that often involve the condensation of an anthranilic acid derivative with an appropriate amide or nitrile under thermal or microwave irradiation conditions. nih.govresearchgate.net These methods can lead to high yields of the desired products with simplified work-up procedures and reduced waste generation. For example, the reaction of anthranilic acid and benzamide (B126) can be heated in a glass mortar to produce 2-phenylquinazolin-4(3H)-one in a solvent-free manner. nih.gov

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Condensation | Anthranilic acid, Benzamide | Heating at 130°C | No solvent, simple work-up. | nih.gov |

| Three-component | 1H-Indazole-3-amines, Aldehydes, 1,3-Diketones | FeF3 catalyst, Sonication | Solvent-free, excellent yields. | nih.gov |

Catalytic Approaches

The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, often reducing energy consumption and by-product formation. A variety of catalytic systems, including those based on transition metals and organocatalysts, have been employed for the synthesis of quinazolines.

Transition metal catalysts, particularly those based on palladium, copper, and iron, have proven to be highly effective for various C-N and C-C bond-forming reactions involved in quinazoline synthesis. nih.gov For instance, copper-catalyzed aerobic oxidative coupling reactions have been developed for the synthesis of quinazoline derivatives from N-arylamidines and alcohols or aldehydes. nih.gov Iron-catalyzed domino reactions have also been reported for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in quinazoline synthesis. Acid catalysts like trifluoroacetic acid (TFA) and base catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to promote the cyclization reactions leading to the quinazolinone core. nih.gov These metal-free approaches offer the advantage of avoiding potential contamination of the final product with toxic metal residues.

| Catalyst Type | Example Catalyst | Reaction Type | Advantages | Reference |

| Transition Metal | FeF3, CuI, Pd(OAc)2 | Domino reactions, Oxidative coupling, C-H activation | High efficiency, broad substrate scope. | nih.gov |

| Organocatalyst | Trifluoroacetic acid (TFA), DABCO | Cyclocondensation, Oxidative cyclization | Metal-free, mild conditions. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design of 2-Phenyl-4-(piperidin-1-yl)quinazoline Analogues

The rational design of analogues based on the 2-phenyl-4-(piperidin-1-yl)quinazoline core is a strategic process aimed at optimizing biological activity by making targeted chemical modifications. researchgate.netresearchgate.net This approach is heavily inspired by the success of clinically approved quinazoline-based drugs like gefitinib (B1684475) and erlotinib, which are known inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov The design process often involves computational methods, such as molecular docking, to predict how newly designed molecules will interact with their biological targets. nih.gov

A key strategy in the design of these analogues is the introduction of various functional groups at specific positions on the quinazoline (B50416), phenyl, and piperidine (B6355638) rings. nih.gov For example, inspired by known EGFR inhibitors, researchers have focused on modifying the quinazoline core at positions 6 and 7, often introducing small, flexible alkoxy groups to enhance binding affinity. mdpi.com The synthesis of these rationally designed compounds typically involves multi-step reaction sequences, starting from readily available materials like anthranilic acids. acs.org These synthetic routes are designed to be versatile, allowing for the introduction of diverse substituents to build a library of compounds for biological evaluation. nih.gov

Impact of Substituents on Biological Activities in Cellular and Pre-clinical Models

The biological activity of 2-phenyl-4-(piperidin-1-yl)quinazoline derivatives is profoundly influenced by the nature and position of substituents on all three of its core components. SAR studies have systematically explored these modifications to map the pharmacophoric requirements for various therapeutic targets. researchgate.net

Substitutions on the phenyl ring at the 2-position of the quinazoline core play a critical role in modulating biological activity. rsc.org Studies have shown that both electron-donating and electron-withdrawing groups can influence potency, depending on the specific biological target. For instance, in a series of 2-phenylquinazolin-4(3H)-ones evaluated for antiproliferative activity, analogues with a 2-methoxyphenyl substitution displayed a remarkable cytotoxic profile against a majority of tested cancer cell lines. nih.gov Conversely, the removal of this methoxy (B1213986) group, resulting in a hydroxy analog, significantly reduced antiproliferative activity. nih.gov

The position of the substituent is also crucial. Electron-donating groups at the para-position of the phenyl ring have been found to decrease the inhibitory potential against dihydrofolate reductase (DHFR). rsc.org In contrast, for certain anticancer activities, bulky, hydrophobic, and electron-withdrawing substituents at the para-position of the phenyl ring are considered essential for potent anti-proliferative effects. rsc.org

Table 1: Effect of Phenyl Ring Substitution on Anticancer Activity

| Compound | Phenyl Ring Substituent | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| Analogue 1 | 2-methoxyphenyl | Various | Low µM range |

| Analogue 2 | 2-hydroxyphenyl | Various | Reduced activity |

| Analogue 3 | 4-NO2 | HT-1080 | 38.38 |

The piperidine ring at the 4-position of the quinazoline scaffold is a key site for modification to enhance potency and modulate physicochemical properties. While the parent 4-(piperidin-1-yl) moiety is common, replacing it or modifying it can lead to significant changes in activity. For example, in the development of EGFR inhibitors, the piperidine ring is often part of a larger side chain designed to interact with specific residues in the kinase binding pocket. nih.gov

In one study, replacing the piperidine with a 4-benzyl piperidine group was investigated. Molecular docking studies of these derivatives showed that the 4-benzyl piperidine moiety could engage in pi-anion and pi-alkyl interactions within the EGFR binding site, contributing to the compound's inhibitory activity. nih.gov Further modifications, such as introducing substituents on the benzyl (B1604629) group of the 4-benzyl piperidine, led to compounds with potent anticancer activity. nih.gov For instance, a 3-bromo or 3-chloro benzyl substituent resulted in compounds with significant cytotoxicity against cancer cell lines. nih.gov

Alterations to the quinazoline core itself, particularly at positions 6 and 7, are a cornerstone of SAR studies for this class of compounds. mdpi.com The introduction of halogen atoms, such as iodine or bromine, at the 6-position has been shown to be beneficial for antitumor activity. researchgate.net Similarly, substitutions with methoxy groups at positions 6 and 7 are a common feature in potent kinase inhibitors, mimicking the substitution pattern of approved drugs. mdpi.com

In a study on 4-aminoquinazoline derivatives as antimycobacterial agents, substitution at the 6-position followed the trend I > Br > OCH₃ ≥ H in terms of potency. acs.org This indicates that large, lipophilic groups at this position are favorable for activity. Furthermore, introducing a methyl group at the 2-position of the quinazoline ring also improved potency significantly in this series. acs.org These findings highlight that even minor modifications to the core heterocyclic system can lead to substantial gains in biological efficacy. nih.gov

Table 2: Influence of Quinazoline Core Substitution on Antimycobacterial Activity

| Compound | R2-Substituent | R6-Substituent | MIC (µM) |

|---|---|---|---|

| Analogue 5 | H | H | 60.0 |

| Analogue 6 | CH3 | H | 7.2 |

| Analogue 7 | CH3 | I | < 1.0 |

| Analogue 8 | CH3 | Br | > 1.0 |

Note: Data derived from a study on 4-aminoquinazoline analogues. acs.org

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional shape and stereochemistry of 2-phenyl-4-(piperidin-1-yl)quinazoline analogues can have a significant impact on their interaction with biological targets. When a chiral center is present, enantiomers can exhibit vastly different biological activities.

For instance, in a study of 1-phenyl-1-(quinazolin-4-yl)ethanols, which share a similar substitution pattern at position 4, the separated enantiomers showed different levels of antiproliferative activity. The (+)-enantiomer was found to be more potent than the (−)-enantiomer, highlighting the importance of stereochemistry for the biological effect. nih.gov This difference in activity is attributed to the specific spatial arrangement of substituents, which allows for a more optimal fit into the binding site of the target protein, in this case, tubulin. nih.gov Computational modeling of quinazolinone-benzyl piperidine derivatives also reveals the importance of conformation, showing how specific dihedral angles and spatial arrangements of the phenyl and piperidine moieties are necessary for optimal interaction with target residues. nih.gov

Fragment-Based and Scaffold-Hopping Approaches in Quinazoline Design

Modern drug design often employs advanced strategies like fragment-based design and scaffold hopping to explore novel chemical space and identify new lead compounds. researchoutreach.org These techniques have been successfully applied to the quinazoline class of molecules.

Fragment-based drug discovery (FBDD) involves screening small, low-molecular-weight chemical fragments to identify those that bind to a biological target. nih.gov These initial "hits" are then grown or linked together to create more potent, lead-like molecules. This approach has been used to design novel quinazolinone derivatives as inhibitors of targets like human acrosin and Hsp90. nih.govnih.gov By understanding how small fragments interact with the target, researchers can build up complexity in a rational way, ensuring that each part of the final molecule contributes effectively to its binding affinity.

Scaffold hopping is a strategy used to replace the core structure (scaffold) of a known active compound with a different, often isosteric, core while retaining the original biological activity. tandfonline.com This is done to discover new intellectual property, improve properties like solubility or metabolic stability, or find novel binding modes. The quinazoline scaffold has been identified through scaffold hopping approaches starting from other heterocyclic systems, such as quinolines. nih.gov For example, an in-silico scaffold hopping approach followed by a pharmacophore-based search identified the 2-arylquinazoline core as a superior scaffold for NorA efflux pump inhibitors compared to the original quinoline (B57606) starting point. nih.gov This highlights the utility of scaffold hopping in evolving known inhibitors into new chemical series with potentially improved characteristics. nih.govacs.org

Computational Guidance for Molecular Design in SAR Studies

In the contemporary landscape of drug discovery and development, computational methods serve as an indispensable tool to guide the rational design of novel therapeutic agents. For Structure-Activity Relationship (SAR) studies of 2-Phenyl-4-(piperidin-1-yl)quinazoline and its analogs, a variety of computational techniques are employed to predict their biological activity, understand their mechanism of action at a molecular level, and optimize their pharmacological profiles. These in silico approaches not only accelerate the drug design process but also reduce the costs associated with the synthesis and biological evaluation of a large number of compounds.

The primary computational strategies leveraged in the SAR exploration of this quinazoline series include molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular dynamics (MD) simulations. These methods provide profound insights into the interactions between the ligands and their target proteins, elucidate the key structural features required for biological activity, and predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed molecules.

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor. In the context of 2-Phenyl-4-(piperidin-1-yl)quinazoline derivatives, docking studies have been instrumental in understanding their binding modes within the active sites of various protein targets, particularly those implicated in cancer, such as epidermal growth factor receptor (EGFR). For instance, studies on structurally related quinazolinone-benzyl piperidine derivatives have demonstrated that these compounds can effectively fit into the ATP-binding pocket of the EGFR kinase domain. The docking results often reveal crucial hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to the binding affinity and inhibitory activity of the compounds. These insights are then used to guide the design of new analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For quinazoline derivatives, 2D- and 3D-QSAR studies have been successfully applied to build predictive models. These models can help in identifying the key molecular descriptors that influence the biological activity. For example, a QSAR model might reveal that specific substitutions on the phenyl ring or modifications to the piperidine moiety significantly impact the anticancer activity. Such models are valuable for the virtual screening of large compound libraries and for prioritizing the synthesis of the most promising candidates.

Pharmacophore modeling is another powerful tool that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for 2-Phenyl-4-(piperidin-1-yl)quinazoline analogs would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model serves as a 3D query to search for novel compounds with similar features and potentially similar biological activities.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering a more realistic representation of the biological system compared to static docking poses. MD simulations can be used to assess the stability of the ligand-protein interactions predicted by molecular docking and to calculate binding free energies. For quinazoline derivatives, MD simulations can help in understanding the conformational changes that occur upon ligand binding and in identifying key residues that are critical for maintaining a stable interaction.

The following table summarizes the computational findings for a series of hypothetical analogs of 2-Phenyl-4-(piperidin-1-yl)quinazoline, illustrating how different substitutions can influence their predicted binding affinity and drug-like properties.

| Compound ID | R1 Substitution (Phenyl Ring) | R2 Substitution (Piperidine Ring) | Predicted Binding Energy (kcal/mol) | Predicted LogP | Predicted ADMET Risk |

|---|---|---|---|---|---|

| Analog-1 | -H | -H | -8.5 | 4.2 | Low |

| Analog-2 | 4-Cl | -H | -9.1 | 4.8 | Low |

| Analog-3 | 4-OCH3 | -H | -8.8 | 4.0 | Low |

| Analog-4 | -H | 4-OH | -8.9 | 3.9 | Low |

| Analog-5 | 4-NO2 | -H | -9.5 | 4.1 | Moderate |

| Analog-6 | 2-F | -H | -8.7 | 4.3 | Low |

| Analog-7 | -H | 3-CH3 | -8.6 | 4.5 | Low |

By integrating these computational approaches, researchers can effectively guide the design and optimization of 2-Phenyl-4-(piperidin-1-yl)quinazoline derivatives, leading to the identification of potent and selective drug candidates with favorable pharmacokinetic profiles.

Mechanistic Investigations of Biological Interactions in Pre Clinical Models

Identification and Validation of Molecular Targets of 2-Phenyl-4-(piperidin-1-yl)quinazoline

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within the cell. For quinazoline (B50416) derivatives, these targets often include enzymes and receptors that play critical roles in cell signaling and regulation.

The quinazoline core is a well-established pharmacophore for kinase inhibition. Numerous derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular processes.

Derivatives of 2,4-disubstituted quinazolines have shown potent inhibitory activity against p21-activated kinase 4 (PAK4). For instance, a series of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines demonstrated significant PAK4 inhibition, with some compounds exhibiting half-maximal inhibitory concentrations (IC50) in the nanomolar range. researchgate.net Although the 2-phenyl group is absent in these specific analogs, the presence of a substituted piperidine (B6355638) at the 4-position is a key structural feature shared with the compound of interest.

Furthermore, quinazolinone derivatives, which are structurally related to quinazolines, have been identified as multi-kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs). mdpi.com Molecular docking studies of some 2-sulfanylquinazolin-4(3H)-one derivatives have shown potential binding to the active sites of EGFR, VEGFR2, and CDK2. mdpi.com Given that the 2-phenyl-4-(piperidin-1-yl)quinazoline structure incorporates key features of these active molecules, it is plausible that it may also exhibit inhibitory activity against a range of kinases.

In silico studies on N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126) derivatives suggested moderate activity as kinase inhibitors. pharmacophorejournal.com These findings, although on more complex structures, further support the potential of the quinazoline scaffold to interact with kinases.

Quinazoline derivatives have also been investigated for their ability to bind to and modulate various receptors. For example, novel quinazoline derivatives have been developed as highly effective antagonists for the A2A adenosine (B11128) receptor. nih.gov These studies highlight the versatility of the quinazoline scaffold in targeting G protein-coupled receptors (GPCRs).

Computational studies on a series of 2-phenyl quinazolin-4(3H)-one derivatives explored their potential as inhibitors of the scavenger receptor class B type-I (SRCB1), which is involved in cholesterol transport. researchgate.net While these are in silico findings for a related but different chemical class, they suggest that the 2-phenyl quinazoline core could be oriented to interact with receptor binding sites.

The table below summarizes the receptor binding and enzyme inhibition data for compounds structurally related to 2-Phenyl-4-(piperidin-1-yl)quinazoline.

| Compound Class | Target | Activity |

| 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines researchgate.net | PAK4 Kinase | Potent inhibition (IC50 < 1 µM) |

| 2-Sulfanylquinazolin-4(3H)-one derivatives mdpi.com | EGFR, VEGFR2, CDK2 | Potential multi-kinase inhibition |

| 2-Aminoquinazoline derivatives nih.gov | A2A Adenosine Receptor | High-affinity antagonism (Ki in nM range) |

| 2-Phenylquinazolin-4(3H)-one derivatives researchgate.net | SRCB1 | Potential inhibition (in silico) |

Understanding the specific interactions between a ligand and its protein target is fundamental for rational drug design. For quinazoline derivatives, molecular docking studies have provided insights into their binding modes. For instance, the binding of 2,4-diaminoquinazoline derivatives to the PAK4 catalytic domain involves interactions with the hinge region and the P-loop. researchgate.net

In the case of quinazolinone-based multi-kinase inhibitors, docking studies revealed that these compounds could fit into the ATP-binding pockets of EGFR, VEGFR2, and CDK2, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com Similarly, computational analysis of 2-phenylquinazolin-4(3H)-one derivatives suggested potential binding within the active site of SRCB1. researchgate.net These computational models suggest that the 2-phenyl and 4-piperidino moieties of 2-Phenyl-4-(piperidin-1-yl)quinazoline could play significant roles in establishing specific contacts within the binding sites of its molecular targets.

Elucidation of Intracellular Signaling Pathway Modulation

By interacting with specific molecular targets, 2-Phenyl-4-(piperidin-1-yl)quinazoline and its analogs can modulate intracellular signaling pathways, leading to various cellular responses, including effects on cell growth, survival, and division.

A significant body of research has demonstrated the antiproliferative and pro-apoptotic effects of quinazoline derivatives in various cancer cell lines. For example, a series of novel quinazoline derivatives containing piperazine (B1678402) moieties exhibited potent antiproliferative activities against A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer) cells. researchgate.net The most active of these derivatives was shown to induce apoptosis in A549 and PC-3 cells. researchgate.net

Similarly, 2-phenylquinazolin-4(3H)-one derivatives have been shown to possess cytotoxic activity against a panel of human tumor cell lines. ewha.ac.kr The mechanism of action for some of these compounds was linked to the induction of apoptotic cell death. ewha.ac.kr Novel quinazoline derivatives carrying substituted-sulfonamides have also been reported to induce apoptosis in cancer cells. nih.gov These studies often demonstrate an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins. nih.gov

The table below presents the cytotoxic activity of some 2-phenylquinazolin-4(3H)-one derivatives in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 5e | HeLa | 1.8 |

| HCT-15 | 2.5 | |

| A549 | 3.2 | |

| 5k | HeLa | 0.9 |

| HCT-15 | 1.5 | |

| A549 | 2.1 | |

| 6c | HeLa | 0.08 |

| HCT-15 | 0.12 | |

| A549 | 0.15 |

Data extracted from a study on 2-phenylquinazolin-4(3H)-one derivatives and their cytotoxic activities. ewha.ac.kr

In addition to inducing apoptosis, many quinazoline derivatives exert their antiproliferative effects by interfering with the cell cycle. A study on 2-phenylquinazolin-4(3H)-one derivatives found that some of the most cytotoxic compounds caused cell cycle arrest in the G0/G1 phase in HeLa cells. ewha.ac.kr

In contrast, other quinazoline derivatives have been shown to cause arrest at the G2/M phase of the cell cycle. For instance, a quinazoline derivative, PVHD121, was found to accumulate A549 cells in the G2/M phase in a concentration-dependent manner. nih.gov This effect was attributed to the inhibition of tubulin polymerization. nih.gov Similarly, certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones that inhibit tubulin polymerization also induce G2/M cell cycle arrest. rsc.org

The diverse effects of quinazoline derivatives on cell cycle progression highlight the fact that their specific molecular targets and mechanisms of action can vary depending on the substitution pattern on the quinazoline core.

Regulation of Gene Expression and Protein Levels

No specific studies detailing how 2-Phenyl-4-(piperidin-1-yl)quinazoline regulates gene expression or protein levels have been identified. Research on other 2,4-disubstituted quinazoline derivatives suggests that compounds with this general scaffold can influence various cellular pathways. For instance, some quinazoline-based molecules have been shown to act as kinase inhibitors, which can indirectly affect gene expression and protein levels involved in cell signaling, proliferation, and apoptosis. ekb.egnih.govekb.egmdpi.comnih.gov However, without direct experimental evidence for 2-Phenyl-4-(piperidin-1-yl)quinazoline, any discussion on its specific effects would be speculative.

Cellular Pharmacodynamics and Localization Studies of 2-Phenyl-4-(piperidin-1-yl)quinazoline

Cellular Uptake and Efflux Mechanisms

There is no available data on the mechanisms of cellular uptake and efflux for 2-Phenyl-4-(piperidin-1-yl)quinazoline. Understanding how a compound enters and exits a cell is crucial for determining its bioavailability and potential for therapeutic efficacy. Such studies would typically involve cell-based assays to investigate passive diffusion, active transport, and the involvement of specific transporter proteins. This information is currently not documented for this compound.

Subcellular Distribution Analysis

Information regarding the subcellular distribution of 2-Phenyl-4-(piperidin-1-yl)quinazoline is not present in the scientific literature. Subcellular localization studies are critical for identifying the intracellular targets of a compound and elucidating its mechanism of action. Techniques such as fluorescence microscopy with tagged compounds or cell fractionation followed by analytical quantification would be necessary to determine the concentration of the compound in different organelles (e.g., nucleus, mitochondria, endoplasmic reticulum).

Structure-Mechanism Relationships for 2-Phenyl-4-(piperidin-1-yl)quinazoline and its Analogues

While extensive structure-activity relationship (SAR) studies exist for various classes of quinazoline derivatives, a specific analysis for 2-Phenyl-4-(piperidin-1-yl)quinazoline and its close analogues is not available. mdpi.comnih.govnih.gov For many quinazoline-based compounds, the nature and position of substituents on the quinazoline core and its appended rings are known to be critical for biological activity. mdpi.comnih.gov For instance, in the context of kinase inhibition, the 4-amino group is often a key pharmacophoric feature for interaction with the hinge region of the ATP-binding pocket. nih.govnih.gov However, without a known biological target or activity for 2-Phenyl-4-(piperidin-1-yl)quinazoline, and without a series of tested analogues, no definitive structure-mechanism relationships can be established.

Computational and Theoretical Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Selection of Molecular Descriptors

In the computational study of quinazoline (B50416) derivatives, the selection of appropriate molecular descriptors is a critical step for developing robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These descriptors are numerical representations of the structural and physicochemical properties of the molecules and are essential for correlating a compound's structure with its biological activity. nih.gov The choice of descriptors can significantly influence the predictive power and reliability of a QSAR model. orientjchem.orgresearchgate.net For quinazoline analogues, a wide array of descriptors has been employed across various studies to predict activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govorientjchem.orgmdpi.com

These descriptors are generally categorized into several classes:

Electronic Descriptors: These pertain to the electronic properties of the molecule. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges are frequently used. orientjchem.orgresearchgate.net For instance, a QSAR study on 2,3-dihydro- nih.govresearchgate.netdioxino[2,3-f]quinazoline analogues as anticancer agents found that atomic net charges on specific atoms (C6, C10, C12, O22) along with HOMO and LUMO energies were the most significant descriptors for predicting activity. orientjchem.org The LUMO energy is related to electron affinity, while HOMO energy is associated with the capacity to donate electrons. orientjchem.org

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. They include parameters like molecular weight, total connectivity (Tcon), and steric effects (e.g., B1 parameters for substituents at specific positions). researchgate.nettandfonline.com The orientation of nodes in π-like orbitals has also been shown to be a critically important feature in understanding the activity of aromatic molecules like quinazolines. tandfonline.com

Hydrophobicity Descriptors: These quantify the lipophilicity of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (ClogP) is a commonly used descriptor for hydrophobicity. tandfonline.com

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide detailed information about the electronic structure of the molecules. researchgate.net

Constitutional and Physicochemical Descriptors: This broad category includes counts of atoms, bonds, functional groups, and other general properties like density and percentage of carbon. nih.govresearchgate.net

The selection of the most relevant descriptors is often achieved through statistical methods like genetic algorithms, which help in building a model with good predictive ability by choosing a subset of significant parameters. nih.gov For example, in a study on quinazoline derivatives with cytotoxic activity, constitutional, functional, chemical, 2D autocorrelation, and charge descriptors were identified as significant for predicting anticancer activity. nih.gov

| Descriptor Category | Specific Descriptors | Significance in Quinazoline Research | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy, Atomic Net Charges, Dipole Moment | Predicts anticancer activity by correlating electronic properties with biological interactions. orientjchem.orgresearchgate.net | orientjchem.orgresearchgate.net |

| Steric/Topological | Steric Effect (B1Y,7, B1X,3), Nodal Orientations | Describes the influence of substituent size and shape on EGFR inhibitory activity. tandfonline.com | tandfonline.com |

| Hydrophobicity | ClogP | Quantifies the lipophilicity, which affects the compound's pharmacokinetics. tandfonline.com | tandfonline.com |

| Quantum Chemical | Calculated using DFT/B3LYP | Provides detailed electronic structure information for building reliable QSAR models. researchgate.net | researchgate.net |

| Constitutional | Total Connectivity (Tcon), Percentage of Carbon (C (%)), Density (D) | Determines antimalarial activity against Plasmodium falciparum. researchgate.net | researchgate.net |

| Other | 2D Autocorrelation, Charge Descriptors, Number of H-bond donors | Considered significant for predicting the cytotoxic activity of quinazoline derivatives. nih.govresearchgate.net | nih.govresearchgate.net |

Virtual Screening Methodologies for Novel Quinazoline Analogues

Virtual screening has emerged as a powerful computational technique to identify promising lead compounds from large chemical libraries, accelerating the drug discovery process for quinazoline-based agents. nih.govresearchgate.net This methodology can be broadly classified into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-based virtual screening relies on the three-dimensional structure of the biological target, typically a protein or enzyme. Molecular docking is the most common SBVS technique, which predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target. nih.govslideshare.net In quinazoline research, docking studies have been instrumental in designing novel inhibitors for various targets. For instance, SurflexDock was used to screen chemical libraries to identify novel Janus kinase 2 (JAK2) inhibitors, leading to the discovery of a potent quinazoline derivative. nih.gov Similarly, AutoDock has been employed to investigate the interactions of synthesized quinazolinone derivatives with the active site of acetylcholinesterase, a target for Alzheimer's disease. researchgate.net These studies help in understanding key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinazoline scaffold and the target's active site, guiding the design of more potent molecules. nih.govnih.gov

Ligand-based virtual screening is utilized when the 3D structure of the target is unknown. This approach uses the information from a set of known active ligands to identify new compounds with similar properties. researchgate.net Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling are central to LBVS. mdpi.com A 3D-QSAR study, for example, can establish a correlation between the 3D structural features of quinoline (B57606) derivatives and their anticancer activity, providing insights into the key structural features that influence potency. mdpi.com In a study on quinazolinone benzoates as potential anti-tuberculosis agents, virtual screening was used to identify promising candidates for synthesis and further testing. nih.gov

The application of these virtual screening methodologies has successfully led to the identification and optimization of numerous quinazoline analogues with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.gov The process often involves creating a library of synthetically possible molecules and then docking them into the receptor to analyze ligand-receptor interactions, as demonstrated in the design of quinazolinone analogues for quorum sensing inhibition. mdpi.com

| Methodology | Description | Application in Quinazoline Research | Reference |

|---|---|---|---|

| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the biological target to screen for potential ligands. Primarily uses molecular docking. | Identification of novel JAK2 inhibitors and understanding ligand interactions with the EGFR active site. nih.govnih.gov | nih.govnih.gov |

| Molecular Docking (e.g., AutoDock, SurflexDock) | Predicts the binding mode and affinity of a ligand within the active site of a target protein. | Used to screen for cholinesterase inhibitors and to study the binding of quinazolines to the androgen receptor. slideshare.netresearchgate.net | slideshare.netresearchgate.net |

| Ligand-Based Virtual Screening (LBVS) | Uses information from known active ligands to identify new compounds when the target structure is unknown. | Development of 3D-QSAR models to predict the activity of anticancer agents. mdpi.com | mdpi.com |

| 3D-QSAR (CoMFA, CoMSIA) | Correlates the 3D structural features of molecules with their biological activity. | Used to investigate the structure-activity relationship of quinoline derivative analogues as potential anticancer agents. mdpi.com | mdpi.com |

Chemoinformatics and Data Mining in Quinazoline Research

Chemoinformatics and data mining are integral to modern drug discovery, providing the tools and techniques to analyze, manage, and model large datasets of chemical compounds like quinazolines. mdpi.com These computational approaches have significantly contributed to understanding the structure-activity relationships, predicting biological activities, and optimizing the structures of quinazoline derivatives. researchgate.net

A primary application of chemoinformatics in quinazoline research is the development of QSAR models. nih.gov By analyzing a dataset of quinazoline derivatives with known activities, QSAR establishes a mathematical relationship between the chemical structure (represented by molecular descriptors) and the biological effect. nih.govorientjchem.org This allows for the prediction of the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov Various chemometric methods, including multiple linear regressions and machine learning algorithms, are employed to build these models. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are other key chemoinformatic tools. researchgate.net Docking studies predict how a quinazoline derivative might bind to a biological target, providing insights into the binding mode and energy. nih.gov MD simulations can further explore the stability of the ligand-receptor complex over time. nih.gov For example, computational studies on novel quinazolinone-benzyl piperidine (B6355638) derivatives investigated their interactions with the epidermal growth factor receptor (EGFR) through docking, identifying key interactions like hydrogen bonding and pi-pi interactions. nih.gov

Data mining techniques are used to sift through large chemical databases and experimental data to identify novel hits and patterns. mdpi.com Virtual chemical libraries can be screened using these methods to increase the probability of discovering novel and potent quinazoline-based compounds. mdpi.com Furthermore, chemoinformatics plays a crucial role in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates. In-silico tools can assess properties like drug-likeness based on rules such as Lipinski's rule of five and predict potential toxicity, helping to filter out compounds with unfavorable profiles early in the discovery pipeline. researchgate.netpharmacophorejournal.com

The integration of these chemoinformatic and data mining approaches facilitates a rational drug design cycle, from hit identification and lead optimization to the prediction of pharmacokinetic properties, ultimately accelerating the development of new quinazoline-based therapeutics. researchgate.netmdpi.com

Pre Clinical Biological Evaluation and Efficacy in Animal Models

In vitro Biological Screening Methodologies for 2-Phenyl-4-(piperidin-1-yl)quinazoline

In vitro screening is a foundational step in drug discovery, allowing researchers to assess the biological effects of a compound on cells and specific molecular targets in a controlled laboratory setting.

Cell-based assays are crucial for understanding the effect of a compound on cellular functions.

Viability and Proliferation Assays: Assays such as MTT, MTS, or resazurin (B115843) reduction are commonly used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. researchgate.net These colorimetric or fluorometric assays help determine if 2-Phenyl-4-(piperidin-1-yl)quinazoline has cytotoxic (cell-killing) or cytostatic (inhibits proliferation) effects. promega.com.au Another approach involves quantifying DNA content, which can provide a more direct measure of cell numbers. nih.gov

Migration Assays: To assess the potential of a compound to affect cell motility, researchers employ methods like the scratch (or wound-healing) assay or the Boyden chamber assay. These techniques are particularly relevant for studying potential anti-metastatic agents in oncology.

Table 1: Representative Data Table for Cell Viability/Proliferation Assay

| Cell Line | Assay Type | Concentration of 2-Phenyl-4-(piperidin-1-yl)quinazoline | % Viability (relative to control) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: This table is a template. No actual data for 2-Phenyl-4-(piperidin-1-yl)quinazoline was found.

Biochemical assays focus on the interaction of a compound with specific molecular targets.

Enzyme Activity Assays: If 2-Phenyl-4-(piperidin-1-yl)quinazoline is hypothesized to target a specific enzyme, its activity would be measured directly. sigmaaldrich.com These assays typically involve incubating the enzyme with its substrate and the test compound, then measuring the formation of the product or the depletion of the substrate. biomol.commegazyme.com This helps to determine if the compound acts as an inhibitor or an activator of the enzyme.

Reporter Gene Assays: These assays are used to study the effect of a compound on gene expression. Cells are engineered to express a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a specific promoter of interest. A change in the reporter signal would indicate that the compound modulates the activity of the signaling pathway that regulates that promoter.

Evaluation of Efficacy in Relevant in vivo Animal Models

In vivo studies are essential to understand how a compound behaves in a whole, living organism, providing insights into its potential therapeutic efficacy. nih.gov

The choice of animal model depends on the therapeutic area for which 2-Phenyl-4-(piperidin-1-yl)quinazoline is being investigated.

Oncological Models: In cancer research, xenograft models are common, where human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth, size, and metastasis would be monitored.

Inflammatory Models: To study anti-inflammatory potential, models such as lipopolysaccharide (LPS)-induced inflammation in rodents might be used. frontiersin.org Researchers would measure markers of inflammation, such as cytokine levels. mdpi.com

Neurodegenerative Models: For diseases like Alzheimer's or Parkinson's, transgenic mouse models that mimic aspects of the human disease are often employed. nih.govmdpi.com Behavioral tests and analysis of brain tissue would be used to assess efficacy.

Table 2: Representative Data Table for Efficacy in an Oncological Animal Model

| Animal Model | Treatment Group | Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: This table is a template. No actual data for 2-Phenyl-4-(piperidin-1-yl)quinazoline was found.

Pharmacodynamic (PD) markers are measurable indicators that show a drug has had a biological effect on the body. Following treatment in animal models, tissue samples (e.g., tumor, brain, or plasma) would be collected to measure changes in the drug's molecular target or downstream signaling pathways. This helps to confirm that the compound is engaging its target in the in vivo setting.

Pre-clinical Pharmacokinetic (PK) Assessment in Animal Systems

Pharmacokinetics (PK) is the study of how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug. nih.gov These studies are critical for understanding the compound's exposure profile. bioivt.com

Preclinical PK studies of 2-Phenyl-4-(piperidin-1-yl)quinazoline would typically involve administering the compound to animal species (e.g., mice, rats) and collecting blood samples over time. Analysis of these samples would determine key PK parameters.

Table 3: Key Preclinical Pharmacokinetic Parameters

| Parameter | Description | Value for 2-Phenyl-4-(piperidin-1-yl)quinazoline |

|---|---|---|

| Cmax | Maximum (peak) plasma concentration | Data Not Available |

| Tmax | Time to reach Cmax | Data Not Available |

| AUC | Area under the curve (total drug exposure) | Data Not Available |

| t1/2 | Half-life (time for concentration to reduce by half) | Data Not Available |

| Bioavailability (%) | Fraction of the administered dose that reaches systemic circulation | Data Not Available |

Note: This table is a template. No actual data for 2-Phenyl-4-(piperidin-1-yl)quinazoline was found.

Absorption and Distribution Studies (e.g., Bioavailability, Tissue Distribution)

Specific studies detailing the absorption, bioavailability, or tissue distribution of 2-Phenyl-4-(piperidin-1-yl)quinazoline in animal models were not identified in the reviewed literature. However, research on analogous quinazoline (B50416) structures highlights the importance of these parameters. For instance, studies on certain 4-(piperazin-1-yl)-quinazoline derivatives have been conducted to determine their pharmacokinetic (PK) profiles in rats, dogs, and monkeys to assess properties like oral bioavailability nih.gov. Such investigations are critical in preclinical development to understand how a compound is absorbed into the bloodstream and distributed to various tissues, which influences its potential efficacy and therapeutic window.

Metabolic Stability and Metabolite Identification in Animal Microsomes/Hepatocytes

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's persistence in the body. springernature.com This is often evaluated using in vitro assays with liver microsomes or hepatocytes from different species, including mouse, rat, and human, to identify potential inter-species variability. nih.gov

While data for 2-Phenyl-4-(piperidin-1-yl)quinazoline is not available, studies on other quinazoline-based compounds provide insight into the metabolic profiles within this chemical class. For example, the metabolic stability of various isoquinoline-tethered quinazoline derivatives has been evaluated in human and mouse liver microsomes. nih.gov One study found that while most derivatives exhibited poor metabolic stability, a specific compound, designated 14f , demonstrated good stability, particularly in mouse microsomes. nih.gov

Another investigation into a different quinazoline derivative, referred to as compound 12 , showed modest stability in mouse and rat microsomes but very high stability in human liver microsomes, indicating significant species-dependent differences in metabolism. researchgate.net Similarly, a series of quinazolinamine derivatives showed high metabolic stability, with 80-92% of the compounds remaining after one hour of incubation with human liver microsomes. researchgate.net

These findings underscore the structural nuances that can significantly alter metabolic clearance. The primary sites of metabolism often involve hydroxylation of aromatic rings. nih.gov

| Compound | Species | Incubation Time | % Compound Remaining | Reference |

|---|---|---|---|---|

| Compound 12 | Mouse | 120 min | 27.5% | researchgate.net |

| Compound 12 | Rat | 120 min | 16.7% | researchgate.net |

| Compound 12 | Human | 120 min | 72.6% | researchgate.net |

| Compound 14f | Human | 30 min | 55.7% | nih.gov |

| Compound 14f | Mouse | 30 min | 84.9% | nih.gov |

| Quinazolinamine Derivatives (Range) | Human | 60 min | 80-92% | researchgate.net |

Excretion Pathways in Animal Models

Information regarding the specific excretion pathways (e.g., renal, fecal) for 2-Phenyl-4-(piperidin-1-yl)quinazoline in animal models has not been detailed in the public domain literature. Excretion studies are typically conducted during later stages of preclinical development to understand the routes and rates of elimination of the parent compound and its metabolites from the body.

Formulation Strategies for Pre-clinical Animal Studies of 2-Phenyl-4-(piperidin-1-yl)quinazoline

Specific formulation strategies employed for the preclinical study of 2-Phenyl-4-(piperidin-1-yl)quinazoline are not described in the available research. The choice of formulation for in vivo animal studies depends on the physicochemical properties of the compound (e.g., solubility, stability) and the intended route of administration. Common strategies for early-stage discovery compounds with poor aqueous solubility involve using vehicles such as aqueous solutions with co-solvents (e.g., DMSO, PEG 400), suspensions, or lipid-based formulations to ensure adequate exposure for pharmacokinetic and efficacy assessments.

Advanced Analytical Characterization Techniques

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the definitive structural elucidation of organic molecules. These methods provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. 1D NMR (¹H and ¹³C) provides information about the number and types of protons and carbons, while 2D NMR experiments (like COSY and HSQC) help to establish the connectivity between atoms.

For 2-Phenyl-4-(piperidin-1-yl)quinazoline, the expected ¹H NMR spectrum would show distinct signals for the protons of the quinazoline (B50416) core, the phenyl group, and the piperidine (B6355638) ring. The aromatic protons would appear in the downfield region, while the aliphatic protons of the piperidine ring would be in the upfield region. The ¹³C NMR spectrum would complement this by showing signals for all the unique carbon atoms in the molecule.

Table 1: Hypothetical ¹H NMR Data for 2-Phenyl-4-(piperidin-1-yl)quinazoline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.20-8.10 | m | 2H | Phenyl-H (ortho) |

| 7.90-7.80 | m | 1H | Quinazoline-H |

| 7.70-7.60 | m | 1H | Quinazoline-H |

| 7.55-7.45 | m | 3H | Phenyl-H (meta, para) |

| 7.40-7.30 | m | 2H | Quinazoline-H |

| 3.80-3.70 | t | 4H | Piperidine-H (α to N) |

| 1.80-1.70 | m | 6H | Piperidine-H (β, γ to N) |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 165.0 | C4 (Quinazoline) |

| 162.5 | C2 (Quinazoline) |

| 154.0 | C8a (Quinazoline) |

| 138.0 | Phenyl-C (ipso) |

| 134.0 | Quinazoline-CH |

| 130.0 | Phenyl-CH |

| 129.0 | Phenyl-CH |

| 128.5 | Phenyl-CH |

| 127.0 | Quinazoline-CH |

| 126.0 | Quinazoline-CH |

| 124.0 | Quinazoline-CH |

| 115.0 | C4a (Quinazoline) |

| 50.0 | Piperidine-C (α to N) |

| 26.0 | Piperidine-C (β to N) |

Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. Tandem MS (MS/MS) involves the fragmentation of the parent ion, and the analysis of these fragments provides valuable structural information. The expected molecular ion peak for 2-Phenyl-4-(piperidin-1-yl)quinazoline (C₁₉H₁₉N₃) would be at an m/z corresponding to its molecular weight (289.38 g/mol ).

Table 3: Hypothetical Mass Spectrometry Data for 2-Phenyl-4-(piperidin-1-yl)quinazoline

| m/z | Interpretation |

|---|---|

| 289.16 | [M]⁺ (Molecular Ion) |

| 212.09 | [M - C₅H₁₀N]⁺ (Loss of piperidine) |

| 204.09 | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 129.06 | [C₉H₇N₂]⁺ |

| 102.05 | [C₈H₆]⁺ |

| 84.08 | [C₅H₁₀N]⁺ (Piperidinyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 2-Phenyl-4-(piperidin-1-yl)quinazoline would be expected to show characteristic absorption bands for C-N, C=N, aromatic C-H, and aliphatic C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinazoline and phenyl rings are expected to give rise to characteristic absorption bands in the UV region.

Table 4: Hypothetical IR and UV-Vis Data for 2-Phenyl-4-(piperidin-1-yl)quinazoline

| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3050-3000 | Aromatic C-H stretch |

| IR | 2950-2850 | Aliphatic C-H stretch |

| IR | 1620-1580 | C=N stretch (Quinazoline) |

| IR | 1580-1450 | Aromatic C=C stretch |

| IR | 1350-1250 | C-N stretch |

| UV-Vis | ~230 | π → π* transition (Phenyl) |

| UV-Vis | ~270 | π → π* transition (Quinazoline) |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a key technique for the purity determination and quantification of non-volatile and thermally unstable compounds. A reversed-phase HPLC method would be suitable for 2-Phenyl-4-(piperidin-1-yl)quinazoline.

Table 5: Hypothetical HPLC Method for 2-Phenyl-4-(piperidin-1-yl)quinazoline

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Given the relatively high molecular weight and polarity of 2-Phenyl-4-(piperidin-1-yl)quinazoline, it may not be directly suitable for GC analysis without derivatization. If a suitable volatile derivative could be formed, a GC method could be developed for its analysis. However, HPLC is generally the more appropriate technique for this type of compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of chemical compounds, including nitrogen-containing heterocyclic compounds like 2-Phenyl-4-(piperidin-1-yl)quinazoline. mdpi.comresearchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO2 allow for high-speed, efficient separations with reduced consumption of organic solvents, making it a greener alternative to traditional high-performance liquid chromatography (HPLC). selvita.comchiraltech.com

For the analysis of quinazoline derivatives, which can be polar and basic in nature, SFC offers distinct advantages. The separation of such compounds is often challenging with conventional chromatographic methods. However, SFC, particularly when coupled with polar stationary phases and modified mobile phases, can achieve excellent resolution. nih.govresearchgate.net The addition of polar modifiers like methanol (B129727) or ethanol (B145695) to the supercritical CO2 mobile phase is crucial for eluting polar analytes from the column. chromatographyonline.com Furthermore, additives such as amines (e.g., diethylamine) or ammonium (B1175870) formate (B1220265) can be introduced to the modifier to improve peak shape and reduce tailing by minimizing interactions with active sites on the stationary phase. researchgate.netnih.gov

The choice of stationary phase is a critical parameter in developing an effective SFC method for 2-Phenyl-4-(piperidin-1-yl)quinazoline. Given the compound's structure, several types of stationary phases could be considered.

Potential Stationary Phases for SFC Analysis of 2-Phenyl-4-(piperidin-1-yl)quinazoline:

| Stationary Phase Type | Rationale for Use with Quinazoline Derivatives | Potential Benefits |

| Cyano (CN) | Provides dipole-dipole and π-π interactions, suitable for separating aromatic and moderately polar compounds. mdpi.com | Good selectivity for N-heterocyclic compounds. |

| 2-Ethylpyridine (2-EP) | Offers a combination of polar, aromatic, and weak ion-exchange interactions, effective for basic compounds. researchgate.net | Improved peak shape and retention for basic analytes like quinazolines. |

| Diol | A polar stationary phase that can interact through hydrogen bonding. chromatographyonline.com | Useful for separating compounds with hydrogen bond donors or acceptors. |

| Chiral Stationary Phases (e.g., polysaccharide-based) | For the separation of enantiomers if the compound or its derivatives are chiral. selvita.comnih.gov | Enables the analysis of stereoisomeric purity. |

A typical SFC method for a compound like 2-Phenyl-4-(piperidin-1-yl)quinazoline would involve a gradient elution, starting with a low percentage of the polar modifier and gradually increasing it to facilitate the elution of the compound. The back pressure and temperature of the system are also optimized to maintain the CO2 in its supercritical state and influence the solvating power of the mobile phase. mdpi.com Detection is commonly performed using a UV detector or, for greater sensitivity and structural information, a mass spectrometer (SFC-MS). researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmaceutical compounds. While a specific crystal structure for 2-Phenyl-4-(piperidin-1-yl)quinazoline is not publicly available, analysis of closely related 2-phenyl-4-substituted quinazoline structures can provide valuable insights into its expected solid-state conformation. nih.gov

Studies on similar quinazoline derivatives have revealed several key structural features that are likely to be present in 2-Phenyl-4-(piperidin-1-yl)quinazoline. The quinazoline ring system itself is generally found to be planar or nearly planar. nih.gov The phenyl group at the 2-position is typically twisted out of the plane of the quinazoline ring, with the dihedral angle between the two ring systems varying depending on the nature and size of the substituent at the 4-position and any intermolecular packing forces. For instance, in 4-methyl-sulfanyl-2-phenyl-quinazoline, the dihedral angle between the phenyl ring and the quinazoline ring system is 13.95 (5)°. nih.gov

Anticipated Crystallographic Parameters for 2-Phenyl-4-(piperidin-1-yl)quinazoline (based on related structures):

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Likely monoclinic or orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric | Defines the symmetry elements within the unit cell. |

| Quinazoline Ring | Planar or near-planar | A fundamental structural feature of this heterocyclic system. |

| Phenyl Ring Orientation | Dihedral angle with quinazoline ring (e.g., 10-40°) | Influences molecular shape and potential for intermolecular interactions. |

| Piperidine Ring Conformation | Chair conformation | The most stable conformation for this saturated heterocycle. |

| Intermolecular Interactions | π-π stacking, C-H···π interactions | Dictate the packing of molecules in the crystal and influence physical properties. |

The acquisition of single crystals of 2-Phenyl-4-(piperidin-1-yl)quinazoline suitable for X-ray diffraction would be a critical step. This typically involves slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer, and X-ray data is collected. The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding a detailed model of the molecule in the solid state.

Microscopic Techniques for Cellular Localization (e.g., Confocal Microscopy)

Understanding the subcellular distribution of a compound is vital for elucidating its mechanism of action and potential therapeutic targets. Confocal microscopy is a powerful imaging technique that allows for the visualization of fluorescently labeled molecules within living or fixed cells with high resolution and the ability to optically section the specimen. mdpi.com To investigate the cellular localization of 2-Phenyl-4-(piperidin-1-yl)quinazoline, it would first need to be rendered fluorescent.

There are two primary approaches to achieve this. The first is to exploit the intrinsic fluorescence of the quinazoline scaffold, if any. Some quinazoline derivatives are known to be fluorescent. unipi.it If 2-Phenyl-4-(piperidin-1-yl)quinazoline possesses suitable photophysical properties (i.e., a reasonable quantum yield and emission in the visible spectrum), it could be directly visualized. The second, more common approach is to conjugate a known fluorophore to the molecule. This involves chemically modifying the 2-Phenyl-4-(piperidin-1-yl)quinazoline structure to attach a fluorescent dye, such as fluorescein, rhodamine, or a coumarin (B35378) derivative. nih.gov The point of attachment would need to be carefully chosen to minimize disruption of the compound's biological activity.

Once a fluorescent analog is available, it can be incubated with cultured cells (e.g., cancer cell lines or primary cells). After a specific incubation period, the cells are washed to remove any unbound compound and then imaged using a confocal microscope. By using specific fluorescent dyes that stain different organelles, it is possible to co-localize the compound of interest with particular subcellular compartments.

Common Organelle Stains for Co-localization Studies: